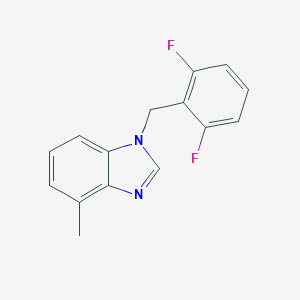
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- is a chemical compound used in scientific research. It is a heterocyclic compound that has been found to have various applications in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins involved in cancer cell growth and viral replication. It may also work by reducing inflammation and pain through its interaction with certain receptors in the body.
Biochemische Und Physiologische Effekte
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation and pain. It has also been found to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- in lab experiments is its broad range of applications. It has been studied for its anticancer, antiviral, anti-inflammatory, and analgesic properties. It also has low toxicity, making it a relatively safe compound to work with. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl-. One direction is to further investigate its potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction is to study its potential as an antiviral agent against other viruses such as HIV and influenza. Additionally, further research could be done to elucidate its mechanism of action and optimize its use in lab experiments.
Wissenschaftliche Forschungsanwendungen
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- has been found to have various applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antiviral properties and has shown activity against the hepatitis C virus. Furthermore, it has been studied for its potential use as an anti-inflammatory and analgesic agent.
Eigenschaften
CAS-Nummer |
199594-82-6 |
|---|---|
Produktname |
1H-Benzimidazole, 1-((2,6-difluorophenyl)methyl)-4-methyl- |
Molekularformel |
C15H12F2N2 |
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
1-[(2,6-difluorophenyl)methyl]-4-methylbenzimidazole |
InChI |
InChI=1S/C15H12F2N2/c1-10-4-2-7-14-15(10)18-9-19(14)8-11-12(16)5-3-6-13(11)17/h2-7,9H,8H2,1H3 |
InChI-Schlüssel |
VPEWBYMJUVSDBS-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F |
Kanonische SMILES |
CC1=C2C(=CC=C1)N(C=N2)CC3=C(C=CC=C3F)F |
Andere CAS-Nummern |
199594-82-6 |
Synonyme |
1-((2,6-Difluorophenyl)methyl)-4-methylbenzimidazole |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


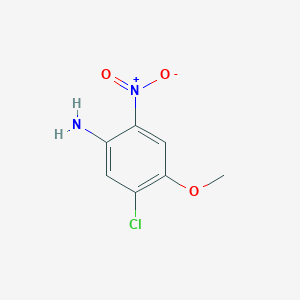
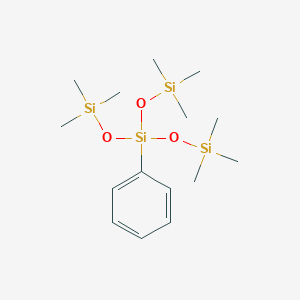

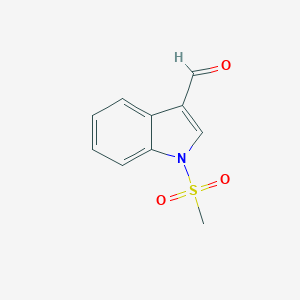
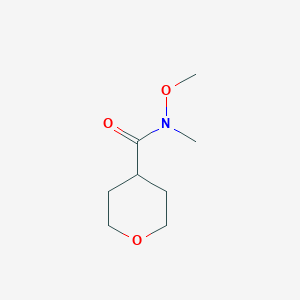
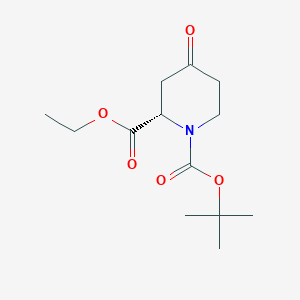
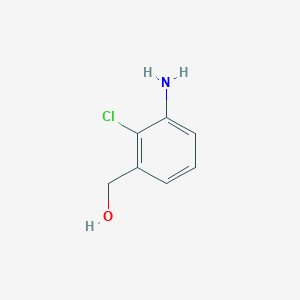
![4,5,6,7-Tetrahydrofuro[3,2-C]pyridine](/img/structure/B175094.png)
![3-Chloro-5-methylbenzo[d]isoxazole](/img/structure/B175095.png)
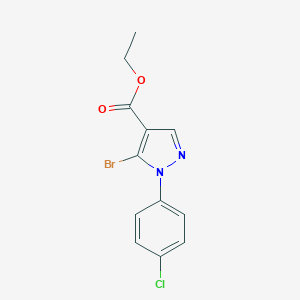
![3H-spiro[1,3-benzothiazole-2,1'-cyclopentane]](/img/structure/B175107.png)
![9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B175113.png)
![6-Fluoro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B175116.png)
![4,5-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B175117.png)